3-(2-Hydroxypropoxy)benzonitrile
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Overview
Description
3-(2-Hydroxypropoxy)benzonitrile is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol It belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(2-Hydroxypropoxy)benzonitrile involves the reaction of 3-hydroxybenzonitrile with propylene oxide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic attack of the hydroxyl group on the epoxide ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxopropoxy)benzonitrile.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 3-(2-hydroxypropoxy)benzylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common reagents for nucleophilic substitution include alkyl halides or tosylates in the presence of a base.
Major Products Formed
Oxidation: 3-(2-oxopropoxy)benzonitrile
Reduction: 3-(2-hydroxypropoxy)benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxypropoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are explored for their potential use in drug development.
Industry: It is used in the production of specialty chemicals, including dyes, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function . The compound’s hydroxyl and nitrile groups play a crucial role in its interactions with molecular targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxypropoxy)benzonitrile: This compound has a similar structure but with the hydroxyl group positioned differently on the propoxy chain.
3-(3-Hydroxypropoxy)benzonitrile: Another similar compound with the hydroxyl group located on the third carbon of the propoxy chain.
Uniqueness
3-(2-Hydroxypropoxy)benzonitrile is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. The position of the hydroxyl group on the second carbon of the propoxy chain provides distinct chemical properties, making it suitable for specific applications that may not be achievable with its analogs.
Properties
IUPAC Name |
3-(2-hydroxypropoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-13-10-4-2-3-9(5-10)6-11/h2-5,8,12H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSDAKDPLKABPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178176-69-6 |
Source
|
Record name | 3-(2-hydroxypropoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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